molecular formula C9H9BrN2O2 B13718683 8-Bromo-6-hydroxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

8-Bromo-6-hydroxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B13718683
M. Wt: 257.08 g/mol
InChI Key: FPBHUPFHLJOLAF-UHFFFAOYSA-N
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Description

8-Bromo-6-hydroxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of biological activities, including anxiolytic, sedative, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-hydroxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide with polyphosphoric acid at 60°C for 20 hours. The reaction mixture is then hydrolyzed with water, followed by purification steps involving methanol and activated carbon to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-hydroxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form dehalogenated derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated benzodiazepine derivatives.

    Substitution: Formation of substituted benzodiazepine derivatives with various functional groups.

Scientific Research Applications

8-Bromo-6-hydroxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-6-hydroxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-6-hydroxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and hydroxyl groups provide sites for further chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

8-bromo-6-hydroxy-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C9H9BrN2O2/c10-5-3-6-9(7(13)4-5)11-2-1-8(14)12-6/h3-4,11,13H,1-2H2,(H,12,14)

InChI Key

FPBHUPFHLJOLAF-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=C(C=C2O)Br)NC1=O

Origin of Product

United States

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